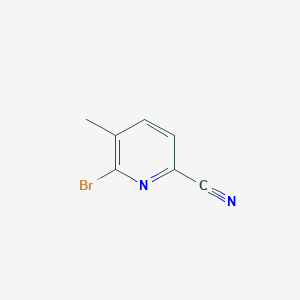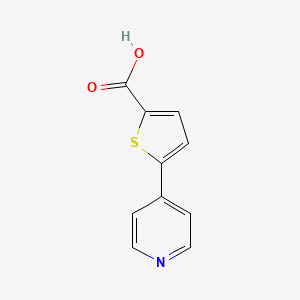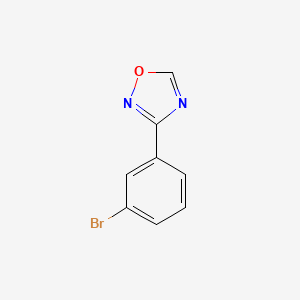
1-Bromo-4-(2-methoxyethyl)benzene
Übersicht
Beschreibung
1-Bromo-4-(2-methoxyethyl)benzene is a chemical compound that is part of a broader class of organic molecules known as aryl bromides. These compounds are characterized by a bromine atom attached to an aromatic ring, which in this case is further substituted with a 2-methoxyethyl group. Aryl bromides are significant in organic chemistry due to their reactivity, which allows them to participate in various chemical transformations, making them valuable intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of aryl bromides similar to 1-Bromo-4-(2-methoxyethyl)benzene can be achieved through different methods. For instance, the total synthesis of a complex brominated natural product starting from a methoxymethyl-substituted aryl methyl ether has been reported, involving a reaction with BBr3 and subsequent addition of MeOH . Although the target molecule in this study is not 1-Bromo-4-(2-methoxyethyl)benzene, the methodology could potentially be adapted for its synthesis. Additionally, the synthesis of other aryl bromides with different substituents has been described, which often involves the use of NMR and IR spectroscopy for characterization .
Molecular Structure Analysis
The molecular structure of aryl bromides can be studied using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) calculations have been used to predict the optimized structure and spectroscopic properties of related compounds . X-ray crystallography can also provide detailed insights into the molecular structure, including the types of interactions such as C–H···Br, C–Br···Br, and C–Br···π that can occur in brominated benzenes .
Chemical Reactions Analysis
Aryl bromides like 1-Bromo-4-(2-methoxyethyl)benzene can undergo a variety of chemical reactions. Electrophilic bromination is a common reaction for these compounds, where the bromine atom can be introduced into the aromatic ring . The presence of electron-donating groups, such as methoxy, can influence the reactivity and selectivity of bromination reactions. Furthermore, aryl bromides can be converted into aryllithium species, which are useful intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl bromides are influenced by the nature of the substituents on the aromatic ring. For instance, the presence of bulky alkyl groups can lead to the formation of rotational isomers and affect the melting and boiling points of the compound . The electronic properties of the substituents can also impact the acidity of the hydrogen atoms on the aromatic ring, which is relevant for reactions such as electrophilic aromatic substitution. The solubility of aryl bromides in organic solvents and their stability under various conditions are important considerations for their practical use in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Electronics
1-Bromo-4-(2-methoxyethyl)benzene serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial in the development of molecular electronics. These wires are synthesized through efficient transformations, leveraging the simple and accessible nature of aryl bromides like 1-Bromo-4-(2-methoxyethyl)benzene (Stuhr-Hansen et al., 2005).
Synthesis of Isoindoles
This compound is involved in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, valuable for their potential applications in various fields. The synthesis process includes a two-step reaction, starting from 2-(dialkoxymethyl)phenyllithium compounds generated by Br/Li exchange with 1-bromo-2-(dialkoxymethyl)benzenes (Kuroda & Kobayashi, 2015).
Natural Product Synthesis
1-Bromo-4-(2-methoxyethyl)benzene is used in the total synthesis of natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a biologically active compound. This synthesis showcases the versatility of this compound in creating complex molecular structures (Akbaba et al., 2010).
Electrophilic Aromatic Substitution
This bromo compound plays a key role in electrophilic aromatic substitution reactions, particularly in the bromination of toluene derivatives. These reactions are significant in the synthesis of complex organic molecules, illustrating the compound's utility in organic synthesis (Kulangiappar et al., 2014).
Radical Cyclisation
It is also used in the selective radical cyclisation of propargyl bromoethers to form tetrahydrofuran derivatives. This application underscores the compound's importance in synthesizing heterocyclic compounds, which are a cornerstone of medicinal chemistry (Esteves et al., 2007).
Ring Halogenation
1-Bromo-4-(2-methoxyethyl)benzene contributes to the ring halogenation of polyalkylbenzenes, demonstrating its role in introducing functional groups into aromatic systems. This is crucial for modifying the physical and chemical properties of aromatic compounds (Bovonsombat & Mcnelis, 1993).
Fragrance Synthesis
The compound is utilized in the synthesis of floral fragrances through the arylation of β-methallyl alcohol. This showcases its application in the creation of compounds with specific sensory attributes, important in the fragrance industry (Scrivanti et al., 2008).
Liquid Crystals
1-Bromo-4-(2-methoxyethyl)benzene is involved in the synthesis of chiral liquid crystals. These materials have significant applications in displays and other optical devices, highlighting the compound's relevance in materials science (Bertini et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWZNFTXJKWJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621331 | |
| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-methoxyethyl)benzene | |
CAS RN |
60835-90-7 | |
| Record name | 1-Bromo-4-(2-methoxyethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(2-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)


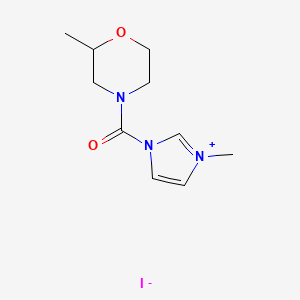
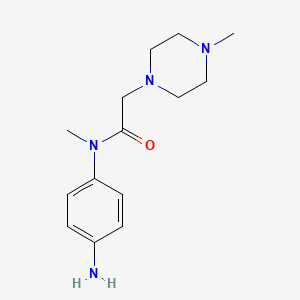

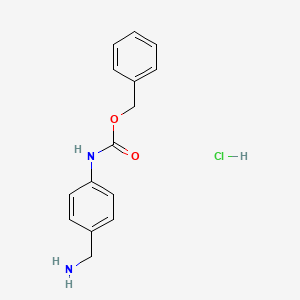
![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)
